molecular formula C22H29ClN2O3S B3543828 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B3543828
M. Wt: 437.0 g/mol
InChI Key: PWMIVWJXPUDWCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorobenzyl group, a methylsulfonyl group, and a dimethylpentan-3-yl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form the intermediate 2-chlorobenzyl(methylsulfonyl)amine. This intermediate is then reacted with 2,4-dimethylpentan-3-ylbenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide
  • **4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylphenyl)benzamide

Uniqueness

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O3S/c1-15(2)21(16(3)4)24-22(26)17-10-12-19(13-11-17)25(29(5,27)28)14-18-8-6-7-9-20(18)23/h6-13,15-16,21H,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMIVWJXPUDWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Reactant of Route 3
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.